BenchChemオンラインストアへようこそ!

2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone (CAS 303146-72-7) offers a unique N2-(tert-butyl)benzyl substitution pattern critical for PDE isozyme selectivity mapping. Unlike the unsubstituted benzyl analog (MW 290, logP 2.56), this compound's higher MW (346.47) and predicted logP (~3.7) provide a distinct hydrophobicity reference point for in silico ADME model calibration. The C6-styryl group serves as a synthetic handle for further derivatization. Ideal for SAR studies comparing steric bulk contributions to PDE3/4 target affinity. Contact our sourcing team for custom synthesis or bulk procurement inquiries.

Molecular Formula C23H26N2O
Molecular Weight 346.474
CAS No. 303146-72-7
Cat. No. B2768928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone
CAS303146-72-7
Molecular FormulaC23H26N2O
Molecular Weight346.474
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCC(=N2)C=CC3=CC=CC=C3
InChIInChI=1S/C23H26N2O/c1-23(2,3)20-12-9-19(10-13-20)17-25-22(26)16-15-21(24-25)14-11-18-7-5-4-6-8-18/h4-14H,15-17H2,1-3H3/b14-11+
InChIKeyCDDQOPVWPGXQSH-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(tert-Butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone (CAS 303146-72-7): Structural Identity and Procurement-Relevant Characterization


2-[4-(tert-Butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone (CAS 303146-72-7) is a synthetic pyridazinone derivative with molecular formula C₂₃H₂₆N₂O and a molecular weight of 346.47 g/mol . This compound features a 4,5-dihydro-3(2H)-pyridazinone core bearing a styryl substituent at the 6-position and a 4-(tert-butyl)benzyl group at the N2 position. The pyridazinone scaffold is recognized for its diverse pharmacological profile, including phosphodiesterase (PDE) inhibition, anti-inflammatory, and cardiovascular activities, making substitution pattern critical for functional differentiation [1].

Why Unsubstituted or Differently Substituted Pyridazinone Analogs Cannot Replace 2-[4-(tert-Butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone in Targeted Research


Within the pyridazinone class, pharmacological potency, selectivity, and physicochemical properties are highly sensitive to the nature and position of substituents on the 4,5-dihydro-3(2H)-pyridazinone core [1]. The N2-benzyl substituent critically modulates PDE isozyme selectivity and lipophilicity, while the C6-styryl group contributes to π–π stacking interactions with hydrophobic enzyme pockets [1]. Replacing the 4-(tert-butyl)benzyl moiety with an unsubstituted benzyl or other alkyl/aryl groups alters molecular weight, logP, and potentially target binding affinity. Consequently, generic substitution cannot preserve the specific physicochemical profile that may be required for a given experimental assay or synthetic pathway, and verification of functional equivalence is essential before any interchange is considered.

Quantitative Differentiation Guide: 2-[4-(tert-Butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone versus Closest Analogs


Molecular Weight and LogP Comparison: tert-Butylbenzyl vs. Unsubstituted Benzyl Analog

The 4-(tert-butyl)benzyl substitution at N2 increases molecular weight by 56.11 Da and raises predicted logP by approximately 0.9–1.3 units relative to the unsubstituted benzyl analog (2-benzyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone, CAS 337921-95-6). The target compound has a molecular weight of 346.47 g/mol , while the unsubstituted benzyl comparator has a molecular weight of 290.36 g/mol . The measured logP of the unsubstituted benzyl analog is 2.56 , whereas the estimated logP for the target compound, based on the additive contribution of the tert-butyl group, is approximately 3.5–3.9. This difference impacts compound solubility, membrane permeability, and potential off-target binding.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Critical Role of N2-Benzyl Substitution in PDE3/4 Inhibitory Activity: Class-Level Evidence

In a systematic SAR study of dihydropyridazinone-based dual PDE3/4 inhibitors, Ochiai et al. demonstrated that N-alkylation of the pyridazinone core markedly enhances PDE4 inhibitory potency while preserving PDE3 activity [1]. Compounds bearing N2-aralkyl substituents with electron-donating or bulky hydrophobic groups (e.g., 4-methoxybenzyl, 2-trifluoromethylbenzyl) achieved PDE3 IC₅₀ values in the low nanomolar range (e.g., KCA-1490: PDE3 IC₅₀ = 12 nM; PDE4 IC₅₀ = 25 nM) and exhibited significant in vivo bronchodilatory and anti-inflammatory effects [1]. Although the specific 4-(tert-butyl)benzyl derivative (CAS 303146-72-7) has not been individually profiled in this study, the class-level SAR indicates that the bulky, hydrophobic 4-(tert-butyl)benzyl substituent is predicted to confer a distinct potency and selectivity fingerprint relative to smaller or more polar N2-substituents.

Phosphodiesterase Inhibition Respiratory Disease Structure-Activity Relationship

Absence of Published Head-to-Head Comparative Bioactivity Data: Explicit Limitation Statement

A comprehensive search of primary research literature, patent databases (including Google Patents, USPTO, EPO), and authoritative chemical databases (PubChem, ChEMBL, ChemSpider) did not yield any published head-to-head comparative bioactivity, pharmacokinetic, or selectivity data for 2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone (CAS 303146-72-7) against its closest structural analogs (e.g., CAS 303146-66-9, 337921-95-6, or 337922-95-9) [1]. The compound currently appears only in vendor catalogs as a research chemical without associated biological or pharmacological assay results. Consequently, any claims of superiority or differentiation in terms of target potency, selectivity, or in vivo efficacy cannot be substantiated at this time.

Data Transparency Evidence Gap Procurement Decision Support

Recommended Application Scenarios for 2-[4-(tert-Butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone Based on Structural and Class-Level Evidence


Structure-Activity Relationship (SAR) Studies on N2-Substituted Dihydropyridazinones

This compound is suitable as a candidate for systematic SAR exploration of the N2-aralkyl substituent effect on PDE3/4 inhibition or other pyridazinone-associated biological targets. The 4-(tert-butyl)benzyl group provides a distinct hydrophobic, electron-donating moiety that can be compared against analogs bearing unsubstituted benzyl, 4-chlorobenzyl, or 3-trifluoromethylbenzyl groups to map the contribution of steric bulk and lipophilicity to target affinity and selectivity [1]. The Ochiai et al. framework provides validated PDE3/4 assay protocols that can be directly adopted for side-by-side profiling of this compound with known standards such as KCA-1490 [1].

Physicochemical Profiling and Computational Modeling Studies

The higher molecular weight and predicted logP (approximately 3.5–3.9) of this compound relative to the unsubstituted benzyl analog (MW 290.36, logP 2.56) make it a valuable test compound for correlation of computed vs. experimental lipophilicity, solubility, and permeability in pyridazinone series. This compound can serve as a calibration point for in silico ADME models that predict the impact of tert-butyl substitution on drug-likeness parameters.

Chemical Biology Probe Development for PDE-Mediated Pathways

If preliminary in-house screening confirms PDE inhibitory activity, the 4-(tert-butyl)benzyl substitution may confer a unique selectivity window relative to PDE3- or PDE4-selective reference inhibitors. The compound could then be developed as a chemical probe for dissecting the role of PDE3/4 dual inhibition in airway smooth muscle relaxation or inflammatory cell signaling, leveraging the established in vivo models (e.g., histamine-induced bronchoconstriction in guinea pigs) described for related dihydropyridazinones [1].

Synthetic Intermediate for Further Functionalization

The styryl moiety at C6 provides a handle for further chemical modification (e.g., hydrogenation, epoxidation, or electrophilic addition), while the N2-(tert-butyl)benzyl group may serve as a protecting group or a lipophilic anchor in prodrug design. This compound can be utilized as a versatile building block in medicinal chemistry campaigns targeting novel pyridazinone-based therapeutics.

Quote Request

Request a Quote for 2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.